molecular formula C6H10 B1619787 2-Methyl-1,3-pentadiene CAS No. 926-54-5

2-Methyl-1,3-pentadiene

Cat. No.: B1619787
CAS No.: 926-54-5
M. Wt: 82.14 g/mol
InChI Key: RCJMVGJKROQDCB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Conjugated Diene Chemistry

Dienes are hydrocarbons containing two carbon-carbon double bonds. libretexts.orgchemistrysteps.com They are broadly classified based on the relative positions of these double bonds into three categories: cumulated (or allenes), isolated, and conjugated dienes. chemistrysteps.combyjus.com In cumulated dienes, the double bonds are adjacent, while in isolated dienes, they are separated by two or more single bonds. chemistrysteps.combyjus.com 2-Methyl-1,3-pentadiene (B74102) falls into the category of conjugated dienes, where the two double bonds are separated by a single bond. chemistrysteps.comontosight.aiutexas.edu

This conjugated system of alternating double and single bonds gives rise to a delocalized π-electron system, where the p-orbitals of the four sp2-hybridized carbon atoms overlap. libretexts.org This electron delocalization confers enhanced stability to conjugated dienes compared to their non-conjugated counterparts. libretexts.orgbyjus.com The delocalization of pi electrons can be visualized through electrostatic potential maps, which show a more evenly distributed electron density across the conjugated system. libretexts.org

The chemistry of conjugated dienes is rich and varied, with their unique electronic structure making them susceptible to a range of reactions, most notably 1,2- and 1,4-addition reactions and cycloaddition reactions like the Diels-Alder reaction. chemistrysteps.comresearchgate.net In these reactions, the conjugated diene can react at either one of the double bonds (1,2-addition) or at the ends of the conjugated system (1,4-addition), leading to a mixture of products. The Diels-Alder reaction, a powerful tool in organic synthesis, involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a six-membered ring. utexas.eduresearchgate.net

Significance of Stereoisomerism in Chemical Reactivity and Materials Science

Stereoisomerism, the phenomenon where molecules have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms, plays a pivotal role in the chemistry of this compound. numberanalytics.combritannica.com This diene can exist as two geometric isomers, the (E)- or trans-isomer and the (Z)- or cis-isomer, arising from the different spatial arrangements of the substituents around the C3=C4 double bond. ontosight.aibiosynth.com

The specific stereoisomer of this compound significantly influences its chemical reactivity. numberanalytics.com For instance, in the Diels-Alder reaction, the diene must adopt an s-cis conformation (where the two double bonds are on the same side of the single bond connecting them) for the reaction to proceed. utexas.edulibretexts.org While the s-trans conformation is generally more stable due to reduced steric hindrance, the ability of the molecule to rotate around the central single bond allows it to adopt the necessary s-cis conformation for cycloaddition. libretexts.org

The influence of stereoisomerism extends profoundly into materials science, particularly in the field of polymer chemistry. patsnap.comlibretexts.org The stereochemistry of the monomer unit can dictate the properties of the resulting polymer. libretexts.org For example, the polymerization of different stereoisomers of this compound can lead to polymers with distinct microstructures, such as isotactic, syndiotactic, or atactic polymers. libretexts.org These variations in stereoregularity have a direct impact on the physical properties of the polymer, including its crystallinity, melting point, and mechanical strength. patsnap.comlibretexts.org For instance, the polymerization of (E)-2-methyl-1,3-pentadiene with specific catalysts has been shown to produce highly crystalline 1,4-cis or 1,4-trans polymers. researchgate.net This ability to control the stereochemistry during polymerization is crucial for designing materials with tailored properties for specific applications. patsnap.com

Property(E)-2-Methyl-1,3-pentadiene(Z)-2-Methyl-1,3-pentadiene
CAS Number 926-54-5 biosynth.comnist.gov1118-58-7
Molecular Formula C₆H₁₀ biosynth.comnist.govC₆H₁₀ nist.gov
Molecular Weight 82.14 g/mol biosynth.comnih.gov82.1436 g/mol nist.gov
Boiling Point 75-76 °C chemicalbook.comNot readily available
Density 0.718 g/mL at 25 °C chemicalbook.com0.719 g/mL
Refractive Index 1.445 chemicalbook.com1.446 stenutz.eu

Properties

IUPAC Name

(3E)-2-methylpenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJMVGJKROQDCB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-20-5
Record name 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101020907
Record name 2-Methylpenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,3-Pentadiene, 2-methyl-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9729
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

926-54-5, 1118-58-7
Record name (3E)-2-Methyl-1,3-pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Methylpenta-1,3-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,3-pentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-butadiene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Pentadiene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpenta-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2-methylpenta-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Methyl 1,3 Pentadiene

Catalytic Dehydration Routes for 2-Methyl-1,3-pentadiene (B74102) Synthesis

Catalytic dehydration stands as a primary method for producing this compound. This process involves the removal of water molecules from alcohol precursors, facilitated by a catalyst. The choice of starting material and catalyst system significantly influences the reaction's efficiency and the purity of the final product.

Dehydration of 2-Methyl-2,4-pentanediol

A prevalent method for synthesizing this compound is the dehydration of 2-methyl-2,4-pentanediol. lookchem.com This reaction is often carried out in the presence of a supported metal catalyst, which helps to avoid the use of strong acids that can cause equipment corrosion and reduce product selectivity. The process can be designed to be a single-step reaction, employing catalysts such as palladium, platinum, or rhodium on supports like ZSM-5 or metal-organic frameworks (MOFs), often with Lewis acid promoters like Fe³⁺ or Zn²⁺. Another approach involves using an acid catalyst with a polyglycol ether as a heat carrier. google.com

Catalyst SystemSupport/PromoterKey Features
Supported Metal Catalyst-Avoids strong acids, improving selectivity and yield.
Pd, Pt, or RhZSM-5 or MOFs with Lewis acid promoters (Fe³⁺, Zn²⁺)Enables single-step dehydration.
Acid CatalystPolyglycol ether heat carrierUtilizes an aqueous solution of an acidic salt of a mineral acid. google.com

Dehydration of 4-Methyl-4-penten-2-ol (B1580817)

The dehydration of 4-methyl-4-penten-2-ol presents another viable route to this compound. This reaction can be effectively catalyzed by a mixture of weak organic acids, such as oxalic acid and citric acid, at elevated temperatures. google.com This method is a key step in a two-step dehydration process starting from 2-methyl-2,4-pentanediol. google.com

CatalystTemperature RangeProduct Ratio (this compound: 4-methyl-1,3-pentadiene)Yield
Oxalic acid and citric acid mixture120-150 °C9:1>80% google.com

Two-Step Dehydration Processes for Enhanced Selectivity

To improve the selectivity and yield of this compound, a two-step dehydration process starting from 2-methyl-2,4-pentanediol is employed. google.com This method significantly reduces the formation of the isomeric byproduct, 4-methyl-1,3-pentadiene (B1595702). google.com

The first step involves the dehydration of 2-methyl-2,4-pentanediol to produce 4-methyl-4-penten-2-ol. google.com This is achieved using a mild, weakly acidic catalyst, which minimizes equipment corrosion. google.com In the second step, the intermediate 4-methyl-4-penten-2-ol is then dehydrated to yield this compound. google.com This two-step approach allows for a higher purity of the desired product, with a reported yield of over 80% and an isomer ratio of 9:1 in favor of this compound. google.com

Alternative Synthetic Pathways for this compound Production

Beyond direct dehydration, alternative synthetic routes have been developed to produce this compound. These methods offer different precursor options and reaction mechanisms, contributing to the versatility of its synthesis.

Synthesis from 4-Methyl-4-methoxy-2-pentanol

A notable alternative synthesis involves the use of 4-methyl-4-methoxy-2-pentanol as the starting material. This method is advantageous as it can produce a pure product in a single reaction with a good yield. researchgate.netresearchgate.net

Catalytic Polymerization and Isomerization of Precursor Dienes

The production of this compound can also be approached through the catalytic polymerization and isomerization of other dienes. For instance, isotactic polymers of this compound can be synthesized using ternary catalytic systems like AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, which results in highly stereoregular 1,4-cis structures. Furthermore, isomerization of related dienes, such as 4-methyl-1,3-pentadiene, which is a common byproduct in other synthetic routes, can be achieved through acid-catalyzed rearrangement to yield this compound. The polymerization of trans-2-methyl-1,3-pentadiene has been shown to yield crystalline 1,4-cis or 1,4-trans polymers depending on the catalyst system used, such as TiCl₄-AlR₃ or Ti(OR)₄-VCl₃-AlR₃, respectively. researchgate.netresearchgate.net

Catalyst SystemPrecursorProductKey Feature
AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃This compoundIsotactic 1,4-cis polymerProduces highly stereoregular polymers.
Acid Catalyst4-Methyl-1,3-pentadieneThis compoundIsomerization of a common byproduct.
TiCl₄-AlR₃trans-2-Methyl-1,3-pentadieneCrystalline 1,4-cis polymerStereospecific polymerization. researchgate.netresearchgate.net
Ti(OR)₄-VCl₃-AlR₃trans-2-Methyl-1,3-pentadieneCrystalline 1,4-trans polymerStereospecific polymerization. researchgate.netresearchgate.net

Control of Isomer Selectivity in this compound Synthesis

The synthesis of this compound often yields a mixture of isomers, primarily the desired product and its structural isomer, 4-methyl-1,3-pentadiene. Furthermore, this compound itself exists as two geometric isomers, (E) and (Z). ontosight.ainih.gov Consequently, controlling both regioselectivity (minimizing by-product isomers) and stereoselectivity (favoring a specific geometric isomer) is a critical aspect of its synthesis. Advanced methodologies focus on catalyst design and reaction conditions to enhance the yield of the desired isomer.

Strategies for Minimizing By-product Isomer Formation

A primary challenge in the synthesis of this compound is the concurrent formation of its isomer, 4-methyl-1,3-pentadiene. Both are typically produced from the dehydration of 2-methyl-2,4-pentanediol. google.comgoogle.com Historically, the use of strong acids like hydrochloric acid or iodine as catalysts resulted in significant amounts of both isomers and caused equipment corrosion. google.com Modern strategies employ milder and more selective catalytic systems to maximize the yield of the target compound.

The choice of catalyst in the second dehydration step is crucial for selectivity. Mildly acidic catalysts are preferred to reduce equipment degradation and improve environmental friendliness. google.com Mixtures of weak organic acids or acid salts have proven effective. For instance, using a mixture of oxalic acid and citric acid at temperatures between 120-150 °C results in a product with over 90% purity of this compound and a yield of 82%. google.com An even higher yield of 85% and a purity of over 92% can be achieved with a catalyst mixture of potassium bisulfate and citric acid. google.com

Another strategy involves the dehydration of 2-methyl-2,4-pentanediol using a supported metal catalyst in the presence of a catalyst auxiliary agent, which also avoids the use of strong acids and enhances product selectivity. google.com In polymerization applications where high purity is essential, further purification can be employed to reduce the concentration of the undesired 4-methyl-1,3-pentadiene isomer. uoi.gr

Catalyst SystemStarting MaterialProduct Ratio (this compound : 4-Methyl-1,3-pentadiene)Yield of this compoundReference
Two-step dehydration with mild catalysts2-Methyl-2,4-pentanediol9 : 1>80% google.com
Oxalic acid and citric acid (1:1 mass ratio)4-Methyl-4-penten-2-ol>90% purity82% google.com
Potassium bisulfate and citric acid (1:2 mass ratio)4-Methyl-4-penten-2-ol>92% purity85% google.com
Inorganic acid (e.g., under SU1759825)2-Methyl-2,4-pentanediol3:1 to 4:1Not specified google.com

Stereochemical Control in Synthesis

Beyond controlling structural isomers, achieving stereochemical control to selectively synthesize the (E) or (Z) isomers of this compound is vital for specific applications, particularly in polymerization and stereoselective Diels-Alder reactions. cdnsciencepub.com The (E)-isomer is also commonly referred to as trans-2-methyl-1,3-pentadiene. biosynth.com

The stereochemistry of the diene plays a significant role in cycloaddition reactions. For example, in the Lewis acid-catalyzed Diels-Alder reaction of trans-2-methyl-1,3-pentadiene with 2-carbomethoxy-2-cyclohexenone, a high stereoselectivity of 13:1 in favor of the desired adduct was achieved. cdnsciencepub.com This demonstrates the ability to control the stereochemical outcome of the reaction by selecting the appropriate diene isomer. cdnsciencepub.com

The choice of catalyst and the specific isomer of the diene—(E) or (Z)—can determine the structure of the resulting products. Studies on the related 3-methyl-1,3-pentadiene (B1617704) show that tin(IV)-catalyzed cycloaddition reactions yield different product distributions depending on whether the (E) or (Z) isomer is used. beilstein-journals.org For instance, the reaction with the (E)-isomer primarily yields cycloadducts from the reaction at the less substituted double bond. beilstein-journals.org

In the field of polymer science, controlling the stereochemistry during the polymerization of dienes is fundamental. Asymmetric inclusion polymerization of this compound has been used to create optically active polymers, which indicates a high degree of stereochemical control during the polymerization process. Similarly, the cyclodimerization of 1,3-pentadiene (B166810) using a homogeneous nickel catalyst shows that the stereochemistry of the product is dependent on whether the cis or trans isomer of the starting diene is used. core.ac.uk This principle of stereochemical control is directly applicable to the synthesis of polymers from this compound.

Reaction TypeDiene IsomerKey FindingSignificanceReference
Diels-Alder Reactiontrans-2-Methyl-1,3-pentadieneAchieved a 13:1 stereoselectivity for the major adduct with 2-carbomethoxy-2-cyclohexenone.Demonstrates direct control over the stereochemistry of the product. cdnsciencepub.com
Asymmetric Inclusion PolymerizationThis compound (isomers not specified)Production of optically active polymers.Allows for the design of materials with specific functionalities through stereochemical control.
Cyclodimerizationcis- and trans-1,3-pentadieneProduct selectivity and stereochemistry depend on the starting diene isomer.Highlights the importance of isomer selection for controlling polymer structure. core.ac.uk
Tin(IV)-catalyzed Cycloaddition(E)- and (Z)-3-methyl-1,3-pentadieneThe reaction site (more or less substituted double bond) depends on the diene isomer.Shows that catalyst and isomer choice influence regioselectivity and stereoselectivity. beilstein-journals.org

Elucidation of 2 Methyl 1,3 Pentadiene Chemical Reactivity and Reaction Mechanisms

Electrophilic Addition Reactions of 2-Methyl-1,3-pentadiene (B74102)

Conjugated dienes like this compound exhibit distinct reactivity in electrophilic addition reactions compared to simple alkenes. The presence of two double bonds in conjugation allows for the formation of resonance-stabilized allylic carbocation intermediates, which leads to the formation of multiple products. These reactions are more facile for conjugated dienes than for isolated dienes. libretexts.org

The addition of hydrogen halides (HX) to an unsymmetrical conjugated diene such as this compound can result in a mixture of products. The reaction proceeds via protonation of one of the double bonds to form the most stable carbocation intermediate possible. libretexts.org For this compound, there are two double bonds that can be protonated.

Protonation of the C1=C2 double bond (at the C1 position, following Markovnikov's rule) leads to a tertiary allylic carbocation, which is stabilized by both hyperconjugation and resonance. Protonation of the C3=C4 double bond can lead to a less stable secondary allylic carbocation. Consequently, the reaction pathway involving the more stable tertiary allylic carbocation is favored. chegg.com

Once the resonance-stabilized allylic carbocation is formed, the halide ion (X⁻) can attack at either of the two carbons that share the positive charge. This results in two primary products: the 1,2-adduct and the 1,4-adduct . libretexts.org The numbering (1,2- or 1,4-) refers to the positions of the diene system where the hydrogen and the halide add, not the formal IUPAC nomenclature of the product. libretexts.org

The ratio of 1,2- and 1,4-addition products in the hydrohalogenation of conjugated dienes is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. youtube.compressbooks.pub

Kinetic Control: At low temperatures (e.g., 0°C or below), the reaction is typically irreversible. libretexts.org The major product formed is the one that forms the fastest, which is known as the kinetic product. This is usually the 1,2-adduct. libretexts.orgmasterorganicchemistry.com The faster formation of the 1,2-product is often attributed to the "proximity effect" or the formation of an ion pair; after the initial protonation, the halide ion is closer to the adjacent carbon (C2) of the allylic system and attacks it before it can diffuse to the C4 position. libretexts.org

Thermodynamic Control: At higher temperatures (e.g., 40°C), the addition reaction becomes reversible. libretexts.org Given enough energy to overcome the activation barriers for both the forward and reverse reactions, an equilibrium is established. The product distribution will then favor the most thermodynamically stable isomer, which is the thermodynamic product. pressbooks.pub This is typically the 1,4-adduct, as it often results in a more substituted (and thus more stable) double bond. libretexts.org

The reaction of this compound with hydrogen chloride (HCl) yields two major products, which can be identified as the kinetic and thermodynamic adducts. chegg.com

Table 1: Product Distribution in Electrophilic Addition

Condition Controlling Factor Major Product Type Characteristics
Low Temperature Kinetic Control 1,2-Adduct Forms faster due to lower activation energy.

The regioselectivity of the initial protonation is determined by the stability of the resulting carbocation. The rate-determining step of the reaction is the formation of this carbocation. libretexts.org Carbocation stability increases in the order: methyl < primary < secondary < tertiary. chegg.com Furthermore, allylic carbocations are significantly stabilized by resonance, which delocalizes the positive charge over multiple atoms.

In the case of this compound, protonation at C1 generates an intermediate that is both a tertiary and an allylic carbocation, affording it significant stability.

This resonance hybrid has the positive charge shared between a tertiary carbon (C2) and a secondary carbon (C4). The nucleophile (halide) can then attack either position.

Attack at C2: Leads to the 1,2-addition product. The transition state leading to this product is lower in energy, meaning it forms faster (kinetic product). libretexts.org

Attack at C4: Leads to the 1,4-addition product. This product is often more stable because the resulting double bond is more highly substituted (thermodynamic product). libretexts.org

The kinetics of the product-forming step are influenced by the distribution of positive charge in the carbocation hybrid and the proximity of the counter-ion. libretexts.org

The halogenation of conjugated dienes, for instance with bromine (Br₂), also yields a mixture of 1,2- and 1,4-adducts. libretexts.org The mechanism is analogous to that of hydrohalogenation. The reaction is initiated by the electrophilic attack of the halogen on one of the double bonds.

While the halogenation of simple alkenes proceeds through a cyclic halonium ion, the situation with conjugated dienes can be more complex. masterorganicchemistry.com The intermediate can be described as either a resonance-stabilized allylic carbocation (formed if the cyclic halonium ion opens) or a bromonium ion that has significant allylic carbocation character. masterorganicchemistry.comyoutube.com This intermediate then undergoes nucleophilic attack by the bromide ion at either the C2 or C4 position to give the final dibromo products. youtube.com Similar to hydrohalogenation, the reaction can be subject to kinetic and thermodynamic control, influencing the ratio of 1,2- and 1,4-dibromo products. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Hydrogen Halide Additions

Cycloaddition Reactions of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.org It involves the reaction of a conjugated diene with an alkene, referred to as the dienophile. masterorganicchemistry.com this compound serves as the 4π-electron component in this reaction.

For the reaction to occur, the diene must be able to adopt an s-cis conformation (where both double bonds are on the same side of the central single bond). chemistrysteps.com The rate of the Diels-Alder reaction is significantly increased when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com The methyl group on this compound is an electron-donating group, which makes it a more reactive diene for Diels-Alder reactions. chemistrysteps.comyoutube.com

The reaction is concerted, meaning all bonds are broken and formed in a single step. wikipedia.org It is also highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. chemistrysteps.com When cyclic dienes are used, the reaction typically favors the formation of the endo product due to favorable secondary orbital interactions in the transition state. chemistrysteps.com

Table 2: Components of the Diels-Alder Reaction

Component Role Example Moiety Electronic Preference
Diene 4π-electron system This compound Electron-donating groups (e.g., -CH₃)

1,3-Dipolar Cycloaddition Reactivity (Theoretical Insights)

While specific theoretical studies exclusively targeting the 1,3-dipolar cycloaddition reactivity of this compound are not extensively detailed in available literature, its behavior can be predicted based on foundational principles of cycloaddition reactions elucidated through Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory.

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the reactants. Theoretical and computational studies have become indispensable tools for understanding the mechanisms of these complex organic reactions. DFT calculations, in particular, are frequently used to map reaction pathways, analyze transition states, and predict the regio-, diastereo-, and enantioselectivity of the products.

For non-symmetrical dienes like this compound, the presence of the electron-donating methyl group at the C2 position significantly influences its reactivity. This methyl group increases the electron density of the π-system, enhancing its nucleophilicity. In polar cycloaddition reactions, the regioselectivity is often dictated by the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. DFT-based reactivity indices, such as global and local electrophilicity and nucleophilicity, are employed to predict these interactions.

Furthermore, studies on similar substituted butadienes have shown that electron-releasing groups, such as a methyl group, can favor a more polar, stepwise reaction mechanism over a concerted one. This occurs because the substituent can stabilize the formation of a zwitterionic intermediate, which is characteristic of a polar pathway. The methyl group in this compound would therefore be expected to influence the reaction mechanism, potentially favoring a stepwise process and governing the regiochemical outcome of the cycloaddition.

Oxidative and Reductive Transformations of this compound

The conjugated double bonds in this compound are susceptible to various oxidative transformations, leading to a range of oxygenated products. Key oxidative pathways include ozonolysis and epoxidation.

Ozonolysis: This reaction involves the cleavage of the carbon-carbon double bonds by ozone (O₃). For this compound, this process breaks both the C1=C2 and C3=C4 bonds. Subsequent treatment with a reducing agent (reductive workup), such as zinc or dimethyl sulfide, prevents further oxidation of the initial products. The expected carbonyl products from the reductive ozonolysis of this compound are formaldehyde, methylglyoxal, and acetaldehyde.

Epoxidation: This pathway involves the addition of a single oxygen atom across one of the double bonds to form an epoxide. The reaction typically uses a peroxy acid. For a conjugated diene, monoepoxidation is often selective. The regioselectivity—whether the epoxide forms at the C1=C2 or C3=C4 double bond—is influenced by factors such as olefin substitution and geometry. The more electron-rich double bond, influenced by the methyl substituent, generally reacts faster. Therefore, epoxidation is expected to occur preferentially at the more substituted C1=C2 double bond. Catalytic systems, such as those using methyltrioxorhenium (MTO), have been shown to be highly effective for the regioselective monoepoxidation of conjugated dienes.

The complete hydrogenation of this compound results in the formation of the corresponding saturated hydrocarbon, 2-methylpentane. This transformation is a reduction reaction that typically requires molecular hydrogen (H₂) and a metal catalyst. Widely used catalysts include finely divided metals like platinum, palladium, and nickel.

The hydrogenation of a conjugated diene occurs in a stepwise manner. The first mole of hydrogen can add across the diene system in several ways, leading to different isomeric pentenes as intermediates.

1,4-Addition: Hydrogen adds to the C1 and C4 positions, resulting in the formation of 2-methyl-2-pentene.

1,2-Addition: Hydrogen adds across one of the double bonds. Addition at the C1=C2 bond yields 2-methyl-3-pentene, while addition at the C3=C4 bond yields 2-methyl-1-pentene.

The distribution of these intermediate alkenes is dependent on the specific catalyst and reaction conditions used. Subsequently, the second mole of hydrogen reduces the remaining double bond in these pentene intermediates to afford the final product, 2-methylpentane. Studies on the hydrogenation of similar dienes, like 1,3-pentadiene (B166810), have shown that modifying catalysts, for instance by sulfurizing palladium or nickel systems, can significantly enhance the selectivity towards the intermediate olefins, allowing for the isolation of pentenes if desired. nih.gov

Table 1: Potential Intermediates in the Hydrogenation of this compound

Addition Pathway Intermediate Product
1,4-Addition 2-Methyl-2-pentene
1,2-Addition (at C1=C2) 2-Methyl-3-pentene
1,2-Addition (at C3=C4) 2-Methyl-1-pentene
Final Product 2-Methylpentane

Transition Metal-Catalyzed Reactions Involving this compound

Asymmetric hydrovinylation is a powerful carbon-carbon bond-forming reaction that involves the addition of ethylene across a conjugated diene system. This reaction is crucial for synthesizing chiral molecules. The key challenges in hydrovinylation are controlling regioselectivity (e.g., 1,2- versus 1,4-addition) and enantioselectivity. nih.gov

For this compound, research has demonstrated its participation in hydrovinylation reactions, although achieving high enantioselectivity has proven challenging. One of the few reported examples involves a high-pressure, iron(0)-catalyzed heterodimerization with ethylene, which resulted in the formation of the chiral branched product with a modest enantiomeric excess (ee) of 31%. nih.gov

The development of more effective catalytic systems is an active area of research. For other linear 1,3-dienes, cobalt-phosphine complexes have been shown to be highly efficient, yielding products with very high enantioselectivities. nih.gov The regioselectivity of these reactions, determining whether 1,4- or 1,2-addition occurs, is highly dependent on the nature of the catalyst's ligand and the reaction temperature. nih.gov Similarly, nickel(II)-catalyzed hydrovinylation has been explored, but often leads to different regiochemical outcomes compared to cobalt or iron systems. nih.govnih.gov The development of catalysts that can achieve high chemo-, regio-, and stereoselectivity for the hydrovinylation of substituted dienes like this compound remains a significant goal in synthetic chemistry. princeton.edu

Table 2: Reported Asymmetric Hydrovinylation of this compound

Catalyst System Reactant Regioselectivity Enantioselectivity (ee)
Fe(0)-based Ethylene Branched 31% nih.gov

This compound can undergo dimerization (reaction with itself) or codimerization (reaction with another unsaturated molecule) in the presence of transition metal catalysts. These processes lead to the formation of larger, more complex hydrocarbon structures.

Polymerization, an extension of dimerization, has been studied for (E)-2-methyl-1,3-pentadiene using various catalyst systems. For instance, neodymium-based catalysts can polymerize this diene to form cis-1,4 polymers. researchgate.net Similarly, systems based on titanium, such as TiCl₄–AlR₃, also catalyze the polymerization to yield crystalline 1,4-cis polymers. researchgate.net The high reactivity of this compound towards cationic polymerization has been noted, which can influence the choice of catalyst. researchgate.net

Codimerization processes are also significant. The iron- and cobalt-catalyzed heterodimerization of substituted 1,3-dienes with α-olefins has seen a resurgence of activity. nih.gov For example, the codimerization with ethylene (hydrovinylation) is a well-documented process. nih.gov Zirconium-based catalytic systems, often used in combination with aluminoxanes, are effective for the dimerization and oligomerization of various alkenes and could be applied to this compound. mdpi.com These reactions typically proceed through mechanisms involving the insertion of the olefin into metal-hydride or metal-alkyl bonds, followed by subsequent steps that lead to the final dimeric or oligomeric products. mdpi.com The structure of the final products is highly dependent on the catalyst, ligands, and reaction conditions employed.

Polymerization Chemistry of 2 Methyl 1,3 Pentadiene

Fundamental Polymerization Mechanisms

The polymerization of 2-methyl-1,3-pentadiene (B74102) can be initiated through different mechanisms, primarily cationic and anionic routes, each with its characteristic propagation modes and potential for control over the final polymer structure.

Cationic Polymerization: Propagation Modes and Reactivity Profiles

This compound exhibits a high reactivity towards cationic polymerization. researchgate.net This process is initiated by a cationic species, typically a strong acid or a Lewis acid in the presence of a co-catalyst, which attacks the electron-rich double bond of the monomer to form a carbocation. mit.eduyoutube.com This carbocation then propagates the polymer chain by successively adding more monomer units.

The propagation in cationic polymerization of conjugated dienes like this compound can proceed through 1,2- or 1,4-addition. The resulting carbocation at the growing chain end is an allylic cation, which has two resonance structures. The attack of the next monomer unit at either of these positions leads to the different modes of addition.

Due to the high reactivity of the carbocationic intermediate, side reactions such as chain transfer and termination are common in cationic polymerization. mit.edu These reactions can lead to the formation of polymers with a broad molecular weight distribution and, in the case of this compound, can result in an amorphous 1,4-trans polymer. researchgate.net The high reactivity also makes it challenging to achieve a "living" cationic polymerization, where termination and chain transfer reactions are absent. mit.edu

Table 1: Cationic Polymerization of this compound

Initiator/Catalyst System Monomer Resulting Polymer Microstructure Reference

Anionic Polymerization: Controlled Polymerization Techniques

Anionic polymerization of this compound offers a pathway to well-defined polymers due to its potential for a living polymerization mechanism. In a living anionic polymerization, initiation and propagation occur without termination or chain transfer reactions, allowing for precise control over molecular weight and the synthesis of polymers with a narrow molecular weight distribution. researchgate.netrsc.org

This process is typically initiated by organometallic compounds, such as n-butyllithium, in a non-polar solvent like an aromatic solvent. researchgate.net The initiator adds to the monomer to form a carbanionic active center, which then propagates the chain. The microstructure of the resulting polymer, in terms of 1,2- versus 1,4-addition, can be influenced by the reaction conditions, such as the presence of polar additives. For instance, the addition of a polar additive like tetrahydrofuran (THF) has been shown to affect the molecular weight distribution of polymers derived from pentadiene isomers. researchgate.net

The living nature of this polymerization technique also enables the synthesis of block copolymers. After the this compound has been polymerized, a second monomer can be added to the living polymer chains to form a well-defined block copolymer. rsc.org

Table 2: Anionic Polymerization of Pentadiene Isomers

Initiator Monomer Solvent Additive Resulting Polymer Characteristics Reference
n-Butyllithium (E)-1,3-Pentadiene Aromatic None Predicted molecular weights, narrow molecular weight distributions (Đ ≤ 1.15) researchgate.net
n-Butyllithium (Z)-1,3-Pentadiene Aromatic None Broad molecular weight distribution (Đ ≈ 1.55) researchgate.net

Stereochemical Control in this compound Polymerization

A key aspect of this compound polymerization is the ability to control the stereochemistry of the polymer chain, leading to the formation of stereoregular polymers with distinct properties. This control is achieved through the use of specific catalyst systems.

Synthesis of 1,4-cis Stereoregular Polymers

The synthesis of highly stereoregular cis-1,4-poly(this compound) has been achieved using Ziegler-Natta type catalysts, particularly those based on neodymium and titanium. Neodymium-based catalysts are well-known for their ability to produce polydienes with a high cis-1,4 content. researchgate.netscispace.com These systems typically consist of a neodymium carboxylate, a chlorine donor, and an organoaluminum compound. researchgate.net Homogeneous and heterogeneous neodymium catalysts have been used to polymerize (E)-2-methyl-1,3-pentadiene to cis-1,4 polymers. Interestingly, the physical state of the catalyst can influence the tacticity of the resulting polymer, with a heterogeneous catalyst yielding an isotactic cis-1,4 polymer and a homogeneous one producing a syndiotactic cis-1,4 polymer. researchgate.net

Titanium-based catalysts, such as the TiCl₄–AlR₃ system, have also been successfully employed to produce crystalline 1,4-cis polymer from trans-2-methyl-1,3-pentadiene. researchgate.net The CpTiCl₃/MAO (methylaluminoxane) catalyst system is also active for the polymerization of this compound, yielding polymers with a cis-1,4 structure. researchgate.net

Table 3: Synthesis of 1,4-cis-Poly(this compound)

Catalyst System Monomer Isomer Resulting Polymer Tacticity Reference
Neodymium-based (heterogeneous) (E)-2-Methyl-1,3-pentadiene Isotactic cis-1,4 researchgate.net
Neodymium-based (homogeneous) (E)-2-Methyl-1,3-pentadiene Syndiotactic cis-1,4 researchgate.net
TiCl₄–AlR₃ trans-2-Methyl-1,3-pentadiene Crystalline 1,4-cis researchgate.net

Synthesis of 1,4-trans Stereoregular Polymers

The formation of 1,4-trans stereoregular polymers of this compound can be achieved using specific Ziegler-Natta catalysts. A notable example is the use of a vanadium-based catalyst system, Ti(OR)₄–VCl₃–AlR₃, which has been shown to polymerize trans-2-methyl-1,3-pentadiene to a crystalline 1,4-trans polymer. researchgate.net Vanadium-based catalysts are generally known to promote the formation of trans-1,4 units in diene polymerization. researchgate.net

Table 4: Synthesis of 1,4-trans-Poly(this compound)

Catalyst System Monomer Isomer Resulting Polymer Microstructure Reference

Formation of 1,2-Syndiotactic Polymers

The synthesis of 1,2-syndiotactic polymers from substituted dienes is another important area of stereochemical control. For monomers structurally related to this compound, such as 4-methyl-1,3-pentadiene (B1595702), catalyst systems based on titanium and cobalt have proven effective in producing highly syndiotactic 1,2-polymers. nih.gov For instance, the CpTiCl₃/MAO system, which can produce cis-1,4 polymers under certain conditions, has also been used to obtain 1,2-syndiotactic poly(4-methyl-1,3-pentadiene). researchgate.net Similarly, cobalt-based catalyst systems, when used for the polymerization of 1,3-pentadiene (B166810), have yielded polymers with a 1,2-syndiotactic structure. nih.gov A copper-based catalyst system, Dichloro(2,2′-bipyridine)copper/MAO, has been shown to produce crystalline syndiotactic 1,2 poly(3-methyl-1,3-pentadiene). mdpi.com

Table 5: Synthesis of 1,2-Syndiotactic Polymers from Related Dienes

Catalyst System Monomer Resulting Polymer Microstructure Reference
CpTiCl₃/MAO 4-Methyl-1,3-pentadiene 1,2-Syndiotactic researchgate.net
CoCl₂(PRPh₂)₂/MAO 1,3-Pentadiene 1,2-Syndiotactic nih.gov

Catalytic Systems for this compound Polymerization

The choice of catalyst is paramount in directing the stereochemistry and properties of poly(this compound). Lanthanide- and transition-metal-based catalysts, as well as cationic systems, have been explored to control the polymerization process.

Neodymium-Based Catalysts and Stereoselectivity Factors

Neodymium (Nd)-based catalysts are highly effective for the stereospecific polymerization of conjugated dienes, including this compound (2MP). rsc.orgrsc.org These catalysts, typically part of Ziegler-Natta systems, demonstrate remarkable versatility in controlling the polymer's microstructure. rsc.orgresearchgate.net The stereoselectivity of these systems is significantly influenced by the physical state of the catalyst—whether it is homogeneous or heterogeneous. researchgate.net

When (E)-2-methyl-1,3-pentadiene is polymerized using a heterogeneous neodymium catalyst, the result is a cis-1,4 isotactic polymer. researchgate.net In contrast, employing a homogeneous neodymium system leads to the formation of a cis-1,4 syndiotactic polymer, a microstructure not previously reported for this monomer. researchgate.net

A classic ternary catalyst system used for this purpose is composed of an aluminum alkyl halide, a neodymium carboxylate, and a trialkyl aluminum, such as AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃. researchgate.netresearchgate.net This system has been shown to produce crystalline polymers of (E)-2-methyl-1,3-pentadiene consisting of 98–99% cis-1,4 units. researchgate.net The high stereoregularity achieved with these catalysts allows for the production of polymers with distinct physical properties.

Table 1: Effect of Neodymium Catalyst State on Poly(this compound) Stereochemistry

Catalyst Type Monomer Resulting Polymer Microstructure
Heterogeneous Neodymium Catalyst (E)-2-methyl-1,3-pentadiene cis-1,4 isotactic

Data sourced from research on factors affecting stereoselectivity in neodymium-catalyzed diene polymerization. researchgate.net

Titanium and Vanadium-Based Catalytic Systems

Titanium (Ti) and vanadium (V)-based catalysts also play a crucial role in the polymerization of this compound, offering pathways to different stereoisomers.

Titanium-Based Catalysts: Titanium-based Ziegler-Natta catalysts are well-established for diene polymerization. mdpi.com For trans-2-methyl-1,3-pentadiene, the catalytic system TiCl₄–AlR₃ (where R is an alkyl group) has been utilized to synthesize a crystalline polymer with a 1,4-cis structure. researchgate.net Another effective system for producing cis-1,4 polymers from (E)-2-methyl-1,3-pentadiene involves the combination of a cyclopentadienyl titanium chloride, such as CpTiCl₃, with methylaluminoxane (MAO). researchgate.netwiley-vch.de This catalyst yields cis-1,4 isotactic poly(2MP). researchgate.net

Vanadium-Based Catalysts: Vanadium-based catalysts are particularly known for their ability to produce trans-1,4 polydienes. researchgate.net A specific system combining Ti(OR)₄, VCl₃, and AlR₃ has been successfully used to polymerize trans-2-methyl-1,3-pentadiene into a crystalline 1,4-trans polymer. researchgate.net Vanadium catalysts like V(acac)₃ combined with diethylaluminum chloride (Et₂AlCl) have also been explored for the polymerization of other dienes. acs.org The high cationic reactivity of this compound can sometimes interfere with certain catalytic systems, leading to the formation of amorphous 1,4-trans polymers. researchgate.net

Friedel-Crafts and Alkyl Aluminum Halogenide Catalysts

The polymerization of this compound can also be initiated by cationic mechanisms, often employing Friedel-Crafts catalysts and alkyl aluminum halides. Friedel-Crafts reactions, catalyzed by Lewis acids like aluminum chloride (AlCl₃), are a fundamental method for generating carbocations that can initiate polymerization. softbeam.netlibretexts.org

Due to the high cationic reactivity of this compound, its polymerization is sensitive to the catalytic system used. researchgate.net While specific studies focusing solely on Friedel-Crafts catalysts for this compound are limited, the principles of cationic polymerization suggest their applicability. Catalytic systems based on aluminum chloride and titanium chloride have been used for the cationic polymerization of 1,3-pentadiene. researchgate.net Alkyl aluminum halides, such as diethylaluminum chloride (Et₂AlCl) and ethylaluminum dichloride (EtAlCl₂), are common components and activators in Ziegler-Natta systems and can also function as co-catalysts in cationic polymerization.

Copolymerization Studies of this compound

The incorporation of this compound into copolymers allows for the creation of materials with tailored properties. Anionic polymerization is a key technique for synthesizing well-defined block copolymers with complex architectures.

Linear Diblock Copolymer Synthesis and Characterization

Linear diblock copolymers of styrene and this compound (PS-b-P2MP) have been synthesized using sequential anionic polymerization. acs.org This living polymerization technique allows for precise control over molecular weight and composition. acs.orgharth-research-group.org

The synthesis is typically initiated with sec-BuLi in a nonpolar solvent like benzene. acs.org Styrene is polymerized first to form a living polystyryllithium (PS⁻Li⁺) block. Subsequently, this compound monomer is added, which is initiated by the living PS⁻Li⁺ chains to grow the second block. acs.org The initiation of the 2MP monomer is rapid at 40 °C. The anionic polymerization of this compound proceeds almost exclusively via 4,1-addition, resulting in a P2MP block with a high 1,4-microstructure (approximately 99%). acs.org

Table 2: Molecular Characteristics of a Representative PS-b-P2MP Linear Diblock Copolymer

Copolymer Mn (PS block) ( kg/mol ) Mn (P2MP block) ( kg/mol ) Mn (Total) ( kg/mol ) Polydispersity Index (Mw/Mn) Styrene Content (% v/v)

Mn = Number-average molecular weight. Data adapted from characterization studies of PS-b-P2MP copolymers. acs.org

Characterization of these diblock copolymers is performed using techniques such as size exclusion chromatography (SEC), membrane osmometry, and ¹H NMR spectroscopy to confirm their molecular weight, low polydispersity, and composition. acs.org

Miktoarm Star Copolymer Architectures

Miktoarm star copolymers, which feature chemically distinct polymer arms joined at a central core, represent a more complex polymer architecture. nih.gov Copolymers of styrene and this compound with A(B)n architectures (where A=PS and B=P2MP) have been synthesized by combining anionic polymerization with controlled chlorosilane chemistry. acs.orgacs.org

The synthesis involves several steps. First, living polystyryllithium (PS⁻Li⁺) chains are prepared. These are then reacted with a multifunctional chlorosilane linking agent, such as methyltrichlorosilane (CH₃SiCl₃) or silicon tetrachloride (SiCl₄). This step forms a multifunctional anionic initiator. Finally, this compound monomer is added and polymerized from these anionic sites to grow the P2MP arms. acs.org This methodology has been used to create 3-miktoarm [PS(P2MP)₂] and 4-miktoarm [PS(P2MP)₃] star copolymers. acs.org A similar strategy using 1,2-bis(trichlorosilyl)ethane as a linker has been employed to synthesize 6-miktoarm [PS(P2MP)₅] copolymers. researchgate.net

Table 3: Examples of Synthesized Miktoarm Star Copolymers

Copolymer Architecture Linking Agent Mn (Total) ( kg/mol ) Polydispersity Index (Mw/Mn) Styrene Content (% v/v)
3-miktoarm [PS(P2MP)₂] CH₃SiCl₃ 69.0 1.05 32
4-miktoarm [PS(P2MP)₃] SiCl₄ 100.0 1.06 23

Data adapted from synthesis and characterization studies of miktoarm star copolymers. acs.orgacs.org

These nonlinear copolymers exhibit unique microphase-separated morphologies, such as the coexistence of lamellae and double gyroid structures, which differ from the predictions for their linear counterparts. acs.org

Structure-Property Relationships in Poly(this compound) Derivatives

The performance and behavior of polymers derived from this compound are intricately linked to their molecular architecture. The specific arrangement of monomer units within the polymer chain, known as microstructure, and the larger-scale organization of polymer chains in copolymers, referred to as morphology, are critical determinants of the material's final properties.

Impact of Microstructure on Polymer Performance

The microstructure of poly(this compound), which includes the isomeric form of the double bond (cis/trans) and the stereochemistry of the polymer backbone (tacticity), has a profound effect on its physical and thermal properties. The selection of catalyst systems during polymerization is a key strategy to control this microstructure and, consequently, the polymer's performance.

For instance, the polymerization of (E)-2-methyl-1,3-pentadiene using specific neodymium-based catalysts can yield a polymer with a very high content of 1,4-cis units (98–99%). This highly regular microstructure allows for chain packing and crystallization. Further analysis of this polymer reveals that it is composed of macromolecules with varying degrees of stereoregularity. A crystalline fraction of this material is identified as having a 1,4-cis-isotactic structure. The stereoregularity directly influences the material's thermal behavior; crystalline polymers of (E)-2-methyl-1,3-pentadiene composed almost entirely of 1,4-cis units can exhibit different crystalline forms, with one form showing a high melting point of 175°C.

The choice of catalyst can also dictate the tacticity of the polymer chain, leading to significant differences in properties. For example, a heterogeneous neodymium catalyst produces an isotactic cis-1,4 polymer from (E)-2-methyl-1,3-pentadiene, while a homogeneous version of the same catalyst results in a syndiotactic cis-1,4 polymer . Similarly, using a TiCl4–AlR3 catalyst system leads to a crystalline 1,4-cis polymer, whereas a Ti(OR)4–VCl3–AlR3 system produces a crystalline 1,4-trans polymer researchgate.net. In other cases, the high cationic reactivity of the monomer can lead to an amorphous 1,4-trans polymer researchgate.net. These variations in microstructure from crystalline to amorphous directly impact the polymer's mechanical and thermal performance characteristics.

Catalyst SystemMonomerResulting MicrostructureObserved Polymer Properties
Heterogeneous Neodymium Catalyst(E)-2-Methyl-1,3-pentadieneIsotactic cis-1,4Crystalline
Homogeneous Neodymium Catalyst(E)-2-Methyl-1,3-pentadieneSyndiotactic cis-1,4-
TiCl4–AlR3trans-2-Methyl-1,3-pentadieneCrystalline 1,4-cisCrystalline researchgate.net
Ti(OR)4–VCl3–AlR3trans-2-Methyl-1,3-pentadieneCrystalline 1,4-transCrystalline researchgate.net
Other catalysts for diene polymerizationtrans-2-Methyl-1,3-pentadieneAmorphous 1,4-transAmorphous researchgate.net

Morphological Behavior of Copolymers

Research on copolymers of styrene (PS) and this compound (P2MP) has revealed the formation of distinct morphologies. Anionic polymerization is used to synthesize these copolymers, which typically results in a P2MP block with a high (99%) 1,4-microstructure. The investigation of linear diblock (PS-b-P2MP), 3-miktoarm star [PS(P2MP)2], and 4-miktoarm star [PS(P2MP)3] copolymers has shown that their morphological behavior can deviate from theoretical predictions.

For example, a 4-miktoarm star copolymer was observed to exhibit a biphasic structure where lamellar and double gyroid morphologies coexist. This coexistence is a notable finding in a neat (unblended) non-linear block copolymer. In general, these PS/P2MP copolymers tend to form phase boundaries that are more parallel or less curved when compared to similar copolymers made with polystyrene and polyisoprene. These well-defined, ordered nanostructures are typically characterized using techniques such as transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS).

Copolymer ArchitectureExampleObserved Morphologies
Linear DiblockPS-b-P2MPLamellae, Double Gyroid
3-Miktoarm StarPS(P2MP)2Lamellae, Double Gyroid
4-Miktoarm StarPS(P2MP)3Coexistence of Lamellae and Double Gyroid

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1,3 Pentadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed characterization of 2-methyl-1,3-pentadiene (B74102) and its polymeric derivatives. It provides unparalleled insight into molecular structure, stereochemistry, and the homogeneity of polymer chains.

Structural Elucidation and Stereochemical Analysis of this compound

NMR spectroscopy is instrumental in the structural elucidation of polymers derived from this compound. Both ¹H and ¹³C NMR are employed to determine the microstructure of the resulting polymer chains. For instance, the polymerization of (E)-2-methyl-1,3-pentadiene can yield polymers with different stereoregularity depending on the catalyst system used. With a neodymium-based catalyst system, a polymer consisting of 98–99% 1,4-cis-structure can be obtained. researchgate.net The examination of such polymers by NMR reveals detailed information about their tacticity. Evidence suggests that fractionation of the crude polymer can separate macromolecules with differing stereoregularity, with some fractions exhibiting a 1,4-cis-isotactic structure. researchgate.net

In contrast, other catalyst systems can lead to different microstructures. For example, the use of a CpTiCl₃-based catalyst can produce a cis-1,4 isotactic poly(this compound), while a homogeneous neodymium catalyst can surprisingly yield a previously unreported cis-1,4-syndiotactic polymer. researchgate.net The detailed analysis of the NMR spectra allows for the complete characterization of these distinct microstructures. researchgate.net Furthermore, ¹³C NMR spectroscopy has been effectively used to analyze the microstructure of various poly(penta-1,3-diene) samples, including those with predominant 1,2-trans and 1,4-trans units, as well as those produced via cationic catalysis. researchgate.netresearchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for stereochemical analysis. longdom.org These methods help in determining the relative stereochemistry by analyzing the coupling between protons, which provides insights into their spatial relationships. longdom.org For complex stereoisomers, NMR spectroscopy is a primary method for determining the absolute configuration, such as identifying cis or trans isomers and R or S enantiomers. wikipedia.org The table below summarizes the types of microstructures of poly(this compound) that can be identified using NMR.

Polymer MicrostructureKey Identifying NMR FeaturesCatalyst System Example
1,4-cis-isotacticSpecific chemical shifts and coupling constants in ¹H and ¹³C NMR spectra indicating a regular, repeating stereochemistry.Heterogeneous Neodymium catalysts; CpTiCl₃-based catalysts. researchgate.net
1,4-cis-syndiotacticDistinct NMR spectral patterns corresponding to alternating stereocenters.Homogeneous Neodymium catalysts. researchgate.net
1,4-transCharacteristic NMR signals for the trans-1,4-unit, often resulting in a crystalline polymer.Ti(OR)₄-VCl₃-AlR₃. researchgate.net
Amorphous 1,4-transBroader NMR signals indicative of a lack of long-range order.Catalysts prone to cationic polymerization. researchgate.net

Molecular and Compositional Homogeneity Assessment in Polymers

NMR spectroscopy is a powerful tool for assessing the molecular and compositional homogeneity of polymers. nih.govnih.gov It can provide quantitative information about the chemical composition, sequence distribution of monomers, and in some cases, the molecular weight of polymers. nih.govsigmaaldrich.com Techniques like Diffusion-Ordered Spectroscopy (DOSY) ¹H NMR have emerged as a rapid method for characterizing the molecular weight distribution of polymers without the need for sample purification. researchgate.net

For copolymers, ¹H NMR is a routine method for determining the relative composition of the different monomer units. nih.govsigmaaldrich.com The accuracy of this analysis is critical for understanding and predicting the polymer's properties. nih.gov Even low-field (benchtop) NMR spectrometers have demonstrated quantitative agreement with high-field instruments for the compositional analysis of various copolymers and polymer blends. nih.gov The table below illustrates the type of information that can be obtained from NMR for assessing polymer homogeneity.

ParameterNMR TechniqueInformation Obtained
Molecular Weight DistributionDiffusion-Ordered Spectroscopy (DOSY) ¹H NMRProvides the distribution of molecular weights in a polymer sample. researchgate.net
Copolymer Composition¹H NMR SpectroscopyQuantifies the relative amounts of each monomer in a copolymer chain. nih.govrockymountainlabs.com
Monomer Sequencing¹³C NMR SpectroscopyDetermines the arrangement of monomer units (e.g., blocky, alternating, random). ismar.org
Compositional HeterogeneityNMR in conjunction with fractionation or chromatographyAnalyzes variations in composition across different polymer chains. nih.gov

Vibrational Spectroscopy (IR) Studies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the conformational and structural aspects of this compound and its derivatives.

Conformational Analysis via Infrared Spectroscopy

Infrared spectroscopy is a sensitive technique for studying the conformational isomers of molecules like this compound. researchgate.net Conjugated dienes can exist in different spatial arrangements, such as s-cis and s-trans conformations, which arise from rotation around the central single bond. slideshare.net These conformers have distinct vibrational frequencies, which can be observed in their IR spectra. The analysis of the C=C stretching mode in the IR spectrum, often compared with theoretical calculations, can provide insights into the conformational isomerism of these compounds. researchgate.net For some substituted dienes, multiple conformers can be observed in solution at room temperature. researchgate.net The relative intensities of the IR bands corresponding to each conformer can be used to estimate their populations.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Applications

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and precise method for the analysis of polymeric materials derived from this compound. azom.com It is widely used for quality control, identification of unknown polymer samples, and detection of contaminants. azom.com FTIR allows for the identification of specific functional groups present in the polymer, as each group gives rise to characteristic absorption bands. rockymountainlabs.com

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that is particularly useful for the analysis of polymer surfaces. rockymountainlabs.comazom.compiketech.com Since the IR radiation penetrates only a few microns into the sample, it provides information about the surface chemistry without any need for sample preparation. azom.com This is advantageous for analyzing thick polymer films that would otherwise be opaque to the IR beam in traditional transmission measurements. piketech.com ATR-FTIR can be used to identify the composition of the surface layers of a polymer product and can differentiate between the surface and the bulk material. piketech.com The table below outlines some applications of FTIR and ATR-IR in polymer analysis.

ApplicationSpectroscopy TechniqueInformation Gained
Identification of Functional GroupsFTIRPresence of C=C, C-H, and other characteristic bonds in the polymer. rockymountainlabs.com
Quantitative AnalysisFTIRCorrelation of peak intensities to the concentration of components in a blend or copolymer. rockymountainlabs.com
Crystallinity AnalysisFTIRDifferentiation between amorphous and crystalline phases of the polymer. rockymountainlabs.com
Surface AnalysisATR-FTIRCharacterization of surface functional groups and surface chemistry. rockymountainlabs.compiketech.com

X-ray Diffraction (XRD) Analysis for Crystalline Polymer Structures

X-ray diffraction (XRD) is a crucial technique for determining the crystalline structure of polymers. For polymers of this compound, which can be synthesized into crystalline forms, XRD provides definitive evidence of their ordered structures. researchgate.net The polymerization of (E)-2-methyl-1,3-pentadiene can lead to crystalline 1,4-cis or 1,4-trans polymers, and their crystallinity is confirmed by their XRD spectra. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers derived from this compound, these methods provide invaluable insights into their thermal stability, phase transitions, and the influence of stereochemistry on their macroscopic behavior.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those synthesized from this compound. hu-berlin.dehu-berlin.de DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). kinampark.commit.edu

The stereoregularity of poly(this compound) significantly influences its thermal behavior. For instance, crystalline polymers of (E)-2-methyl-1,3-pentadiene, which are composed almost entirely of 1,4-cis units, have been shown to exhibit different crystalline forms with distinct melting points. researchgate.net One form has a high melting point of 175°C. researchgate.net The degree of crystallinity and the specific stereochemical arrangement (isotactic vs. syndiotactic) directly impact the melting behavior observed in DSC thermograms.

In studies of copolymers, such as those involving 1,3-pentadiene (B166810), DSC is instrumental in determining the glass transition temperatures, which are sensitive to the copolymer composition and microstructure sequence distribution. mdpi.com For example, the thermal properties of terpolymers containing 1,3-pentadiene can be tuned by altering the monomer feed ratios, leading to materials with different glass transition behaviors. mdpi.com

DSC analysis of polymers derived from trans-2-methyl-1,3-pentadiene has been used to characterize both crystalline 1,4-cis and 1,4-trans polymers, as well as amorphous 1,4-trans polymers. researchgate.netresearchgate.net The resulting DSC data, in conjunction with other analytical techniques like NMR and X-ray diffraction, provides a comprehensive understanding of the polymer's structure and properties. researchgate.netresearchgate.net

Table 1: Illustrative DSC Data for Polymers of this compound Derivatives

Polymer Structure Thermal Transition Temperature (°C) Reference
Crystalline cis-1,4 poly((E)-2-methyl-1,3-pentadiene) Melting Point (Tm) 175 researchgate.net

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. In the context of this compound and its polymers, advanced chromatographic methods are essential for assessing monomer purity, separating isomers, and determining the molecular weight characteristics of the resulting polymers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for determining the purity of this compound and separating its various isomers, such as the (E) and (Z) geometric isomers and structural isomers like 4-methyl-1,3-pentadiene (B1595702). google.com

The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving effective separation of isomers. For instance, a 3,3'-oxydipropionitrile column has been successfully used to analyze mixtures of methylpentadiene isomers. google.com The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, is a valuable parameter for identifying specific isomers on a given column. For (E)-2-methyl-1,3-pentadiene on a non-polar squalane (B1681988) column at 70°C, the Kovats retention index is 627. nist.gov

GC is also employed to monitor the progress of reactions involving this compound, such as cycloaddition reactions, by characterizing the isomeric products formed. researchgate.net

Table 2: Kovats Retention Indices for this compound Isomers

Isomer Column Type Temperature (°C) Kovats Retention Index (I) Reference

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight and molecular weight distribution of polymers. collectionscanada.calcms.czlcms.cz This technique separates molecules based on their size in solution, with larger molecules eluting before smaller ones. collectionscanada.ca

For polymers of this compound, SEC is crucial for characterizing key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. polymersource.ca Cationic polymerization of this compound often results in low molecular weight polymers, a characteristic that can be readily quantified by SEC. researchgate.net In contrast, anionic polymerization can produce polymers with predictable molecular weights and narrow molecular weight distributions (PDI ≤ 1.19). researchgate.net

The choice of solvent and column is critical for accurate SEC analysis. rsc.org For polyolefins, which can be challenging to dissolve, high-temperature SEC may be required. collectionscanada.ca The development of new mobile phases can sometimes allow for analysis at lower temperatures. collectionscanada.ca Multiple detectors, such as refractive index (RI), UV-Vis, and light scattering detectors, can be used in conjunction with SEC to obtain more comprehensive information about the polymer. polymersource.cauva.nl

Table 3: Typical Molecular Weight Data for Poly(this compound) from SEC

Polymerization Method Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Reference
Cationic Low - - researchgate.net

Photoelectron Spectroscopy Investigations

Ultraviolet Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. rsc.org Studies on (Z)-2-methyl-1,3-pentadiene have utilized PES to investigate its conformational behavior in the gas phase. cdnsciencepub.comcdnsciencepub.com

By analyzing the photoelectron spectrum, researchers can determine the ionization potentials corresponding to the removal of electrons from different molecular orbitals. A redetermination of the ultraviolet photoelectron spectrum of (Z)-2-methyl-1,3-pentadiene revealed a splitting of 1.55 ± 0.05 eV between the π- and π+ orbitals. cdnsciencepub.com This experimental finding, supported by computational calculations (MMX and AM1), provides strong evidence that twisted s-cis conformations are preferentially populated in the gas phase for this molecule. cdnsciencepub.comcdnsciencepub.com

Table 4: Ionization Data for (Z)-2-Methyl-1,3-pentadiene from Photoelectron Spectroscopy

Parameter Value (eV) Reference

Theoretical and Computational Investigations of 2 Methyl 1,3 Pentadiene

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in studying conjugated dienes.

Density Functional Theory (DFT) has become a primary computational tool for studying organic reactions due to its favorable balance of accuracy and computational cost. mit.edu DFT methods are used to investigate the mechanisms of various reactions, including cycloadditions and polymerizations. mdpi.comrsc.org

In the context of substituted dienes, DFT is frequently employed to analyze Diels-Alder reactions. nih.govresearchgate.net These studies typically focus on calculating the energies of reactants, transition states, and products to determine activation barriers and reaction thermodynamics, which helps in predicting reaction feasibility and selectivity. rsc.org For instance, research on the polymerization of (E)-2-methyl-1,3-pentadiene has utilized DFT calculations to explain stereoselectivity. These calculations revealed that the observed stereocontrol is primarily due to steric repulsion between the catalyst's ligands and the methyl group of the diene monomer. researchgate.net This demonstrates how DFT can elucidate the subtle factors governing reaction outcomes.

The general approach for studying a reaction involving 2-methyl-1,3-pentadiene (B74102) using DFT would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and transition states.

Frequency Analysis: Confirming that optimized structures correspond to energy minima (for reactants/products) or first-order saddle points (for transition states).

Energy Profile Calculation: Determining the reaction pathway and activation energies to understand the kinetics of the reaction.

Table 1: Typical DFT Applications in Diene Reactivity Studies
Application AreaInformation ObtainedRelevance to this compound
Reaction MechanismTransition state structures, activation energies, reaction energy profiles.Predicting whether reactions like cycloadditions are concerted or stepwise.
StereoselectivityEnergy differences between diastereomeric transition states.Explaining the formation of specific stereoisomers in polymerization or Diels-Alder reactions. researchgate.net
RegioselectivityActivation energies for different regioisomeric pathways.Predicting the preferred orientation of addition in reactions with unsymmetrical reagents.
Reactivity IndicesElectron density distribution, orbital energies, chemical potential.Quantifying electrophilic and nucleophilic character to predict reaction polarity and selectivity. mdpi.com

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. wayne.edu These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchy of accuracy, with higher levels providing more precise results at a greater computational expense.

While specific ab initio studies focused solely on this compound are not widely documented, research on closely related systems provides insight into their application. For example, ab initio studies have been conducted on the reaction kinetics and mechanisms of similar molecules like 1,3-butadiene (B125203) and 1,3-pentadiene (B166810). acs.orgnih.gov These investigations often explore reaction potential energy surfaces to understand complex, multi-step processes, such as atmospheric oxidation or combustion. acs.orgnih.gov For the reaction of the methyl radical with ethylene, ab initio calculations have been used to determine barrier heights and heats of reaction with high accuracy. wayne.edu Such methods could be applied to model the radical addition or polymerization initiation steps for this compound.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The energies and shapes of these orbitals, particularly the frontier orbitals, are key to predicting chemical reactivity. libretexts.org

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com In a typical reaction, electrons flow from the HOMO of one molecule (the nucleophile) to the LUMO of another (the electrophile). youtube.com

For a conjugated diene like this compound, FMO theory is particularly useful for predicting the outcomes of pericyclic reactions, such as the Diels-Alder cycloaddition. wikipedia.orgethz.ch

HOMO: The energy and coefficients of the diene's HOMO determine its nucleophilicity. Electron-donating groups, like the methyl group at the C2 position, raise the HOMO energy, making the diene more reactive towards electron-deficient dienophiles.

LUMO: The energy and coefficients of the diene's LUMO determine its electrophilicity. This is relevant in "inverse-electron-demand" Diels-Alder reactions where the diene reacts with an electron-rich dienophile. ethz.ch

The interaction between the diene's HOMO and the dienophile's LUMO dictates the reaction's feasibility and stereochemistry. A smaller HOMO-LUMO energy gap leads to a stronger interaction and a faster reaction. The symmetry and atomic coefficients of these orbitals determine the regioselectivity of the reaction.

Table 2: Conceptual FMO Properties of this compound
OrbitalDescriptionInfluence of Methyl Group (at C2)Role in Reactivity (e.g., Diels-Alder)
HOMOHighest Occupied Molecular OrbitalRaises the energy level, increasing nucleophilicity. Affects the magnitude of orbital coefficients at C1 and C4.Acts as the nucleophilic component, donating electrons to the dienophile's LUMO. wikipedia.org
LUMOLowest Unoccupied Molecular OrbitalSlightly alters the energy level and orbital coefficients.Acts as the electrophilic component in inverse-electron-demand reactions.

Conceptual DFT provides a framework to quantify chemical reactivity through various indices. mdpi.comnih.gov Global indices like electrophilicity (ω) and nucleophilicity (N) are particularly valuable for predicting the behavior of molecules in polar reactions. researchgate.net

Electrophilicity Index (ω): This index measures a molecule's ability to accept electrons. researchgate.net Strong electrophiles have high ω values. Dienes are typically classified as marginal to moderate electrophiles. acs.org

Nucleophilicity Index (N): This index quantifies a molecule's ability to donate electrons. researchgate.net Strong nucleophiles have high N values. The presence of electron-donating groups increases the N value.

This compound, with its electron-donating methyl group on the conjugated system, is expected to be a better nucleophile than unsubstituted 1,3-butadiene. These indices allow for the classification of dienes and dienophiles, and the difference in their electrophilicity values (Δω) can predict the polar character of a Diels-Alder reaction. sciforum.net A large Δω suggests a more polar, asynchronous, or even stepwise mechanism, while a small Δω points to a nonpolar, concerted mechanism. researchgate.net

Furthermore, local reactivity indices, such as the electrophilic (Pk+) and nucleophilic (Pk-) Parr functions, can be calculated for each atom in the molecule. mdpi.comshd-pub.org.rs These local indices help predict regioselectivity by identifying the most electrophilic and nucleophilic sites within a molecule, thus explaining why certain bonds form preferentially over others. sciforum.netshd-pub.org.rs

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. mit.edu By mapping the potential energy surface, researchers can identify transition states, intermediates, and competing reaction channels. This approach provides a dynamic picture of how reactants are converted into products.

For this compound, reaction mechanism modeling can be applied to various processes:

Cycloaddition Reactions: Modeling the Diels-Alder reaction can distinguish between a concerted (one-step) mechanism and a stepwise (two-step) mechanism involving a diradical intermediate. Computational studies on similar dienes, like (E)-1,3-pentadiene, have shown that the concerted pathway is often only slightly favored over the stepwise diradical pathway, and the preference can be influenced by substituents and reaction conditions. nih.gov

Polymerization: Computational models can investigate the initiation, propagation, and termination steps of polymerization. As seen in DFT studies of its polymerization, modeling can reveal the steric and electronic factors that control the stereochemistry of the resulting polymer chain. researchgate.net

Isomerization and Rearrangements: Theoretical models can be used to study potential sigmatropic rearrangements or other isomerization pathways that this compound might undergo under thermal or photochemical conditions, calculating the activation barriers for each possible transformation. rsc.org

These modeling studies are crucial for rationalizing experimental observations and for designing new reactions or catalysts with desired selectivity and efficiency. rsc.org

Potential Energy Surface Analysis of Addition and Cycloaddition Reactions

Theoretical investigations into the reactivity of conjugated dienes like this compound heavily rely on the analysis of their potential energy surfaces (PES). A PES is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. For chemical reactions, it provides a map of the energy landscape, revealing the most favorable pathways from reactants to products, including the identification of transition states and intermediates.

In the context of addition reactions, such as the addition of a hydrogen atom or a methyl radical, computational studies map out the intricate energy changes as the radical approaches the diene. acs.orgwayne.edu For instance, the addition of a hydrogen atom to a similar compound, 1,3-pentadiene, reveals a complex PES with multiple wells and channels. acs.org A hydrogen atom can add to different carbon atoms of the diene, leading to the formation of various resonantly stabilized allylic radicals. acs.org The formation of these radicals is generally exothermic, and the energy barriers for these additions are key parameters determined from the PES. acs.org Theoretical calculations show that addition to the terminal carbons is often kinetically favored over addition to internal carbons. acs.org

The methodology for mapping these surfaces involves optimizing the geometries and calculating the frequencies of all stationary points (reactants, products, intermediates, and transition states) at a high level of theory, such as ωB97XD/aug-cc-pVTZ. acs.org Single-point energy calculations are often performed with even more accurate methods like CCSD(T) to refine the energy profile. acs.org

For cycloaddition reactions, such as the Diels-Alder reaction, PES analysis is crucial for understanding stereoselectivity and regioselectivity. Computational chemists locate transition states for various possible cycloaddition pathways (e.g., [4+2], [6+4]) by performing extensive searches along the coordinates corresponding to bond formation and breaking. rsc.org The structures found are then subjected to optimization (e.g., Berny optimization) and confirmed as true transition states by identifying a single imaginary vibrational frequency. rsc.org Internal Reaction Coordinate (IRC) calculations are then used to verify that the identified transition state correctly connects the reactants and the intended product on the PES. rsc.org These analyses can reveal whether a reaction proceeds through a single concerted step or involves multiple steps and intermediates, and can predict which isomeric product is most likely to form based on the calculated activation energies. rsc.org

Table 1: Key Features of Potential Energy Surface (PES) Analysis for Diene Reactions

FeatureDescriptionRelevance to this compound
Stationary Points Identification and characterization of minima (reactants, intermediates, products) and saddle points (transition states) on the energy landscape.Predicts the stability of radical adducts and cycloaddition products.
Reaction Pathways Mapping the lowest energy path connecting reactants to products via transition states.Determines the most likely mechanism for addition and cycloaddition reactions.
Activation Energy (Barrier Height) The energy difference between the reactants and the transition state.Quantifies the kinetic feasibility of a reaction pathway; lower barriers indicate faster reactions. wayne.edu
Reaction Enthalpy The energy difference between the products and the reactants.Determines whether a reaction is exothermic (releases energy) or endothermic (requires energy). acs.org
Internal Reaction Coordinate (IRC) A calculation that follows the reaction path down from a transition state to connect it to the corresponding reactant and product.Confirms the role of a calculated transition state in a specific reaction mechanism. rsc.org

Kinetic Isotope Effect Studies for Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool used in physical organic chemistry to elucidate reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.org The KIE is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

This effect arises primarily from the difference in zero-point vibrational energies (ZPE) between bonds to light and heavy isotopes; a bond to a heavier isotope has a lower vibrational frequency and thus a lower ZPE. princeton.edu During a reaction, if a bond to an isotopically substituted atom is broken or formed in the rate-determining step, a significant primary KIE is typically observed. If the bond is not directly involved but its environment changes (e.g., rehybridization of the carbon atom), a smaller secondary KIE may be seen. wikipedia.org

For reactions involving this compound, KIE studies can provide detailed insight into the structure of the transition state. For example, in a Diels-Alder cycloaddition, measuring the ¹³C KIE at different positions can reveal whether the two new carbon-carbon bonds are formed simultaneously (a synchronous mechanism) or one after the other (an asynchronous mechanism). Experimental work on similar diene systems has shown that even in concerted reactions, the transition state can be asynchronous, with bond formation at one terminus being more advanced than at the other. princeton.edu

Furthermore, the magnitude of the KIE can differentiate between proposed mechanisms. A large primary KIE for a C-H bond is consistent with that bond being broken in the rate-determining step, such as in an E2 elimination pathway. princeton.edu Conversely, a KIE value near unity suggests the C-H bond is not broken in the slow step. princeton.edu In some cases, a variable KIE that changes with reactant concentration can indicate a shift in the reaction mechanism or a multi-step pathway where the rate-determining step changes. researchgate.net

Table 2: Interpretation of Kinetic Isotope Effects (KIE) in Mechanistic Studies

KIE Value (kH/kD)TypeInterpretationExample Application
> 2PrimaryC-H bond breaking occurs in the rate-determining step.Proton transfer or E2 elimination reaction. princeton.edu
≈ 1None / SecondaryC-H bond is not broken in the rate-determining step.Sₙ1 solvolysis where C-H bond breaking is not rate-limiting. princeton.edu
0.7 - 1.4SecondaryChange in hybridization or steric environment at the labeled position.Distinguishing between Sₙ1 (kH/kD > 1) and Sₙ2 (kH/kD ≈ 1) mechanisms. wikipedia.org
VariablePrimaryIndicates a complex, multi-step reaction mechanism where the rate-determining step may change with conditions.Protonolysis reactions where acid concentration affects the pathway. researchgate.net

Conformational Analysis and Stability Predictions

The reactivity and physical properties of this compound are influenced by its three-dimensional structure, specifically the rotational conformations around the central C-C single bond. Like other 1,3-dienes, it can exist in different planar or near-planar conformations, primarily the s-trans (or anti) and s-gauche forms. The s-trans conformer, where the double bonds are on opposite sides of the single bond, is generally the most stable due to reduced steric hindrance. The s-gauche conformer is typically higher in energy. researchgate.net

Computational chemistry provides essential tools for predicting the stability and geometry of these conformers. Quantum chemical calculations, such as those at the MP2(FC)/aug-cc-pVDZ level, can be used to perform complete gradient optimizations of the molecular structures. researchgate.net These calculations determine the equilibrium geometries of different conformers and their relative energies. For the structurally similar isoprene (B109036) (2-methyl-1,3-butadiene), calculations have identified a twisted high-energy s-gauche conformer in addition to the more stable s-trans form. researchgate.net Similar analyses for this compound would involve mapping the potential energy as a function of the dihedral angle of the central C-C bond to identify all stable rotamers and the energy barriers separating them.

These computational predictions can be validated and explored experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, Nuclear Overhauser Effect (NOESY) experiments can provide information about through-space distances between protons, which helps in determining the predominant conformer in a solution. mdpi.com By comparing experimental NMR data with computationally predicted structures, researchers can establish the proportions of different conformers present under specific conditions. mdpi.com

Table 3: Conformational Analysis of 1,3-Dienes

ConformerDihedral Angle (C=C-C=C)Relative StabilityKey Characteristics
s-trans (anti) ~180°Most stableLower steric hindrance, planar or near-planar structure.
s-gauche ~30-60°Less stableHigher energy due to steric interactions, often a twisted (non-planar) structure. researchgate.net
s-cis (syn) ~0°Least stable (Transition State)High steric hindrance; usually represents the transition state for rotation between gauche forms.

Scaled Quantum-Mechanical Force Field (SQM-FF) Derivations for Vibrational Spectra

The vibrational spectrum (infrared and Raman) of a molecule provides a fingerprint based on its molecular motions. The precise assignment of observed vibrational bands to specific motions can be challenging, especially for complex molecules. The Scaled Quantum-Mechanical Force Field (SQM-FF) method is a highly accurate computational approach for predicting and assigning vibrational spectra. researchgate.net

The procedure begins with an ab initio or Density Functional Theory (DFT) calculation to determine the molecule's optimized geometry and its harmonic force field. researchgate.net The force field is a matrix of second derivatives of the energy with respect to atomic displacements, which determines the vibrational frequencies. However, force constants calculated at standard levels of theory (like Hartree-Fock or DFT with moderate basis sets) are systematically overestimated, leading to calculated frequencies that are higher than experimental values. researchgate.net

To correct this, the SQM-FF method applies a set of empirical scale factors to the calculated harmonic force field. researchgate.net These scale factors are typically derived by fitting the calculated frequencies of well-characterized molecules (e.g., benzene) to their known experimental vibrational spectra. researchgate.net The same factors can then be transferred to related molecules, like this compound, to achieve high accuracy.

This approach has been successfully applied to isoprene (2-methyl-1,3-butadiene), a close structural analog. researchgate.net By calculating the force fields for both the s-trans and s-gauche conformers and scaling them, researchers can generate theoretical vibrational spectra for each. researchgate.net Comparing these scaled theoretical frequencies with experimental gas-phase or matrix-isolation infrared spectra allows for a complete and reliable assignment of the observed bands. researchgate.net For many organic molecules, the SQM-FF method can predict vibrational frequencies with a mean deviation of less than 10 cm⁻¹ from experimental values, making it an invaluable tool for spectroscopic analysis. researchgate.net

Table 4: The Scaled Quantum-Mechanical Force Field (SQM-FF) Procedure

StepDescriptionPurpose
1. Quantum Calculation Perform an ab initio (e.g., MP2) or DFT calculation to find the optimized geometry and harmonic force field. researchgate.netTo obtain an initial, uncorrected set of force constants and vibrational frequencies.
2. Scaling Multiply the calculated force constants in the harmonic force field by a set of predetermined, empirical scale factors. researchgate.netTo correct for the systematic overestimation of vibrational frequencies by the theoretical method.
3. Vibrational Analysis Solve the vibrational problem using the newly scaled force field.To generate a set of predicted vibrational frequencies and normal modes (vibrational assignments). researchgate.net
4. Comparison Compare the calculated frequencies and intensities with the experimental infrared and Raman spectra.To validate the theoretical model and provide a definitive assignment for each band in the experimental spectrum. researchgate.net

Advanced Applications and Industrial Relevance of 2 Methyl 1,3 Pentadiene

Role as a Key Intermediate in Complex Organic Synthesis

As a reactive diene, 2-methyl-1,3-pentadiene (B74102) is a crucial intermediate in the synthesis of complex cyclic compounds and other advanced organic molecules. Its conjugated double bond system readily participates in cycloaddition reactions, providing a reliable pathway to intricate molecular architectures.

The primary role of this compound as a precursor is demonstrated through its application in the Diels-Alder reaction. This powerful cycloaddition reaction allows for the formation of six-membered rings, which are common structural motifs in many high-value chemicals. A significant industrial application is the synthesis of cyclohexene (B86901) derivative perfume molecules, such as ligustral. google.com In this process, this compound acts as the diene, reacting with an unsaturated olefin (the dienophile) to create the core structure of the fragrance. google.com The global demand for important fragrance raw materials like ligustral underscores the importance of its precursor, this compound. google.com

The value of this compound in synthesis is also linked to the ability to produce it with high purity. Modern synthetic methods focus on the selective dehydration of precursors like 2-methyl-2,4-pentanediol, utilizing mild, weakly acidic catalysts to maximize the yield of this compound over its less reactive isomer, 4-methyl-1,3-pentadiene (B1595702). google.com This selectivity is critical because only the 2-methyl isomer can effectively participate in the desired Diels-Alder reactions. google.com

Reactant (Diene)Reaction TypeProduct ClassSpecific Example
This compoundDiels-AlderCyclohexene DerivativesLigustral (Fragrance)

The Diels-Alder reaction, for which this compound is a prime candidate, is a cornerstone in the total synthesis of natural products and the construction of intermediates for pharmaceuticals. The ability to form complex cyclic systems with controlled stereochemistry is a vital tool for synthetic chemists. While specific examples directly linking this compound to a marketed pharmaceutical are not broadly documented in public literature, its utility as a diene in creating polyfunctional cyclic molecules is a well-established principle in organic synthesis. The general synthetic routes involving Diels-Alder reactions with dienes like this compound are fundamental to building the complex scaffolds found in many biologically active compounds.

Specialty Polymer and Elastomer Development from this compound

The presence of two polymerizable double bonds allows this compound to be a monomer in the production of a variety of polymers and elastomers. The control over the polymerization process can lead to materials with highly specific and tunable properties.

This compound is used as a monomer for the synthesis of specialty synthetic rubbers. Through polymerization, it can form polymers with different microstructures, such as 1,4-cis or 1,4-trans configurations. researchgate.net These structures are analogous to natural rubber and other synthetic diene-based elastomers. The polymerization is typically achieved using transition metal catalysts, such as those based on titanium or neodymium. researchgate.net For instance, the use of a TiCl₄–AlR₃ catalyst system can produce a crystalline 1,4-cis polymer from trans-2-methyl-1,3-pentadiene. researchgate.net The resulting polymers exhibit elastomeric properties, making them suitable for applications where flexibility and resilience are required.

A key area of advanced research is the synthesis of stereoregular, and therefore optically active, polymers from this compound. The choice of catalyst system exerts a high degree of control over the polymer's microstructure (tacticity), which in turn dictates its physical properties like crystallinity and melting point.

For example, polymerizing (E)-2-methyl-1,3-pentadiene with different neodymium catalysts can yield either an isotactic cis-1,4 polymer or a syndiotactic cis-1,4 polymer, a structure that had not been reported prior to this research. researchgate.net This ability to control the stereochemistry along the polymer chain is crucial for designing materials with tailored functionalities. Isotactic polymers, where the side groups are all on the same side of the chain, and syndiotactic polymers, where they alternate regularly, can pack into crystalline structures, leading to materials with enhanced mechanical strength and thermal stability. This stereochemical control allows for the fine-tuning of polymer properties for specific, high-performance applications.

Catalyst SystemMonomerResulting Polymer MicrostructureKey Property
Heterogeneous Neodymium Catalyst(E)-2-Methyl-1,3-pentadieneIsotactic cis-1,4Crystalline
Homogeneous Neodymium Catalyst(E)-2-Methyl-1,3-pentadieneSyndiotactic cis-1,4Novel stereoregular structure
TiCl₄–AlR₃trans-2-Methyl-1,3-pentadieneCrystalline 1,4-cisSynthetic Rubber
Ti(OR)₄–VCl₃–AlR₃trans-2-Methyl-1,3-pentadieneCrystalline 1,4-transSynthetic Rubber

Innovative Materials Science Applications

Beyond its role in traditional synthesis and polymerization, this compound and its related dienes are components in the formulation of other advanced materials. Its inclusion in monomer streams for petroleum resins is a significant industrial application. C5 petroleum resins, derived from refinery streams containing a mixture of unsaturated materials including pentadienes, are widely used as tackifiers and modifiers in adhesives, coatings, and rubber compounding. asianpubs.org Research into the synthesis of these resins has focused on using improved catalyst systems, such as ionic liquids (e.g., Et₃NHCl-AlCl₃), to produce resins with lighter color and higher softening points, enhancing their performance and expanding their application scope. asianpubs.orgresearchgate.net

Furthermore, this compound can be copolymerized with other monomers like styrene, butadiene, and isoprene (B109036) to create a wide range of materials with tunable thermal and mechanical properties. researchgate.net By adjusting the composition of the comonomers, properties such as the glass transition temperature (Tg) can be precisely controlled, allowing for the design of copolymers suited for specific end-uses, from soft elastomers to more rigid plastics. In a niche application, the defined chemical nature of trans-2-methyl-1,3-pentadiene allows its use in size exclusion chromatography. cymitquimica.com

Design of Miktoarm Star Polymers for Drug Delivery Systems

One notable example involves the synthesis of an AB5 miktoarm star polymer, where "A" represents a single arm of polystyrene (PS) and "B" represents five arms of poly(this compound) (P2MP). wordpress.com The design of such a polymer leverages the distinct properties of its constituent arms. The hydrophobic nature of the P2MP arms, derived from the polymerization of this compound, creates a core that is suitable for encapsulating hydrophobic drug molecules. The single polystyrene arm can be tailored to provide structural stability or to be functionalized for specific targeting applications.

The general design principles of miktoarm star polymers for drug delivery focus on several key advantages offered by their branched structure:

High Drug Loading Capacity: The three-dimensional, compartmentalized structure of star polymers provides a larger volume for drug encapsulation compared to linear polymers of similar molecular weight. The hydrophobic core formed by the P2MP arms is specifically designed to house poorly water-soluble drugs. nih.gov

Sustained Drug Release: The release of the encapsulated drug can be controlled by the chemical nature and length of the polymer arms. The degradation rate of the polymer matrix or the diffusion of the drug through the polymer arms can be modulated to achieve a sustained release profile, which is often desirable for therapeutic efficacy. nih.gov

Enhanced Stability: Miktoarm star-based micelles have been shown to exhibit very low critical micelle concentrations (CMCs), meaning they are stable even at high dilutions in the bloodstream. nih.gov This is a crucial feature for intravenous drug delivery.

Tunable Properties: The properties of the miktoarm star polymer can be precisely controlled by varying the length and chemical composition of each arm. For instance, the ratio of the hydrophobic P2MP arms to a hydrophilic arm can be adjusted to optimize the polymer's self-assembly behavior and its interaction with biological systems. nih.gov

The synthesis of these specialized polymers often employs an "arm-first" approach. In the case of the AB5 (PS)(P2MP)5 star polymer, a living polystyrene chain is first synthesized and then reacted with a linking agent, such as a chlorosilane derivative. wordpress.com Subsequently, living poly(this compound) chains are introduced to react with the remaining functional sites on the linking agent, forming the final star architecture. wordpress.com This synthetic control is paramount in the design of effective drug delivery systems, as it allows for the precise construction of macromolecules with desired therapeutic properties.

Polymer ArchitectureComponent AComponent BKey Design Feature for Drug Delivery
AB5 Miktoarm Star PolymerPolystyrene (PS)Poly(this compound) (P2MP)The five hydrophobic P2MP arms form a core for high-capacity encapsulation of hydrophobic drugs, while the overall star architecture provides stability and allows for sustained release. wordpress.comnih.gov

Flavor and Fragrance Industry Applications of this compound Derivatives

This compound is a crucial intermediate in the synthesis of a variety of aroma chemicals used in the flavor and fragrance industry. academie-sciences.fr Its conjugated diene structure makes it particularly suitable for Diels-Alder reactions, a powerful tool for constructing the cyclic structures found in many fragrance molecules. academie-sciences.fr

A prominent application of this compound is in the production of 2,4-Dimethyl-3-cyclohexene carboxaldehyde. wordpress.comaussiedistiller.com.au This compound is synthesized through a Diels-Alder reaction between this compound and acrolein. wordpress.comaussiedistiller.com.au The resulting aldehyde is a liquid with a powerful, fresh, green, and slightly citrusy aroma. wordpress.comaussiedistiller.com.au It is widely used in perfumery to impart a fresh, natural quality to a variety of fragrance compositions, including those for cosmetics and household products. wordpress.com This versatile ingredient is known by several trade names, which are listed in the table below.

Beyond this principal aldehyde, this compound is a precursor to a range of other cyclohexene derivatives that possess desirable olfactory properties. The Diels-Alder reaction can be carried out with other dienophiles, and the initial adducts can be further modified to produce a family of related fragrance compounds, including esters and ketones. academie-sciences.fr These derivatives often exhibit a spectrum of scents, from fruity and floral to woody and herbaceous, making them valuable components in the perfumer's palette.

The industrial synthesis of these fragrance compounds relies on the availability and reactivity of this compound. The ability to generate complex cyclic molecules in a controlled manner through reactions like the Diels-Alder cycloaddition is fundamental to the creation of synthetic aroma chemicals that are both cost-effective and consistent in quality.

Below is a table of notable fragrance and flavor compounds derived from this compound:

Compound NamePrecursorsMethod of SynthesisOlfactory ProfileCommon Applications
2,4-Dimethyl-3-cyclohexene carboxaldehyde (and its isomers)This compound, AcroleinDiels-Alder ReactionStrongly green, slightly herbaceous, citrus note. wordpress.comaussiedistiller.com.auPerfuming cosmetic preparations and household products. wordpress.com
Methyl 2,4-dimethyl-cyclohex-3-ene-1-carboxylateThis compound, Methyl acrylateDiels-Alder ReactionThe ester derivatives generally contribute to fruity and floral notes.Used in various fragrance compositions for their characteristic scent profiles. academie-sciences.fr
Pentyl 2,4-dimethyl-cyclohex-3-ene-1-carboxylateThis compound, Pentyl acrylateDiels-Alder ReactionThe ester derivatives generally contribute to fruity and floral notes.Used in various fragrance compositions for their characteristic scent profiles. academie-sciences.fr
Phenylethyl 2,4-dimethyl-cyclohex-3-ene-1-carboxylateThis compound, Phenylethyl acrylateDiels-Alder ReactionThe ester derivatives generally contribute to fruity and floral notes.Used in various fragrance compositions for their characteristic scent profiles. academie-sciences.fr

Environmental Fate and Ecotoxicological Research of 2 Methyl 1,3 Pentadiene

Environmental Persistence and Degradation Pathways

The persistence of 2-Methyl-1,3-pentadiene (B74102) in the environment is determined by its susceptibility to various degradation processes, including atmospheric photo-oxidation, biodegradation in soil and water, and its tendency to move between environmental compartments.

Atmospheric Photo-oxidation Processes and Half-lives

Once released into the atmosphere, volatile organic compounds like this compound are primarily degraded through reactions with photochemically produced oxidants. The most significant of these is the hydroxyl (OH) radical.

Table 1: Estimated Atmospheric Fate of this compound

Parameter Finding Method
Primary Degradation Pathway Reaction with hydroxyl (OH) radicals. General chemical principles for volatile organic compounds.

| Atmospheric Half-life | No specific experimental data found. | Typically estimated using QSAR models like US EPA's AOPWIN™. epa.gov |

Aquatic and Soil Biodegradation Mechanisms

The biodegradation of this compound in aquatic and soil environments has not been extensively studied, with safety data sheets often stating "no data available" for persistence and degradability. echemi.com However, predictive models can provide an indication of its likely behavior.

Models such as BIOWIN™, part of the EPI Suite™, estimate the probability of biodegradation. researchgate.netepa.gov These models use fragment contribution methods to predict whether a chemical will degrade quickly or persist in the environment. For hydrocarbons like this compound, biodegradation is a plausible degradation pathway, although the rate can be influenced by environmental conditions and the presence of adapted microbial populations.

Volatilization Characteristics from Environmental Media

Volatilization is a key process governing the environmental distribution of a chemical, describing its tendency to partition from water or soil into the air. This is largely determined by the chemical's vapor pressure and its Henry's Law Constant.

While experimental data is sparse, the Henry's Law Constant can be estimated using models like HENRYWIN™. epa.gov This model uses both group contribution and bond contribution methods to calculate the air-water partition coefficient. researchgate.net As a volatile hydrocarbon, this compound is expected to have a significant tendency to volatilize from both water and moist soil surfaces.

Bioaccumulation Potential and Environmental Transport Studies

The potential for a chemical to accumulate in living organisms (bioaccumulation) and its mobility in the environment are critical aspects of its environmental risk profile.

The bioaccumulation potential is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater tendency for a chemical to partition into fatty tissues. This value can be estimated by the KOWWIN™ program within EPI Suite™. epa.gov For a relatively small hydrocarbon like this compound, the Log Kow is expected to be low to moderate, suggesting a low potential for significant bioaccumulation. Safety data sheets for the compound confirm that no data is available on its bioaccumulative potential. echemi.com

Environmental transport, or mobility in soil, is predicted based on the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates that the chemical is less likely to adsorb to soil and organic matter and is therefore more mobile. This value can also be estimated via QSAR modeling.

Ecotoxicological Impact Assessment

Ecotoxicology assesses the harmful effects of chemicals on ecosystems. For aquatic environments, this involves studying toxicity to representative organisms like fish, invertebrates (e.g., daphnia), and algae.

Acute and Chronic Aquatic Toxicity Studies

No experimental data for the acute or chronic aquatic toxicity of this compound were found in the reviewed literature. Safety data sheets consistently report "no data available" for toxicity to fish, daphnia, and other aquatic invertebrates. echemi.com

In the absence of experimental data, the EPA's ECOSAR (Ecological Structure Activity Relationship) model is used to predict aquatic toxicity. epa.govepa.gov ECOSAR estimates the acute (short-term) and chronic (long-term) toxicity by comparing the chemical's structure to those of similar chemicals with known toxicity values. epa.gov The model uses the Log Kow to predict the toxicity of neutral organic compounds like this compound, as toxicity is often correlated with this parameter. epa.gov

Table 2: Ecotoxicological Data for this compound

Endpoint Species Value Reference
Acute Fish Toxicity (96-hr LC₅₀) Standard test species (e.g., Fathead minnow) No experimental data available. echemi.com
Acute Invertebrate Toxicity (48-hr EC₅₀) Daphnia magna No experimental data available. echemi.com
Algae Toxicity (72-hr EC₅₀) Green algae No experimental data available. echemi.com

| Chronic Aquatic Toxicity | Various | No experimental data available. | echemi.com |

LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical in water that causes the death of 50% of a test group of organisms. EC₅₀ (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of a test group of organisms.

Origin and Environmental Release Monitoring

The presence of this compound in the environment is attributable to both natural and human-related activities. Monitoring its release is crucial for understanding its environmental fate and potential ecotoxicological impacts.

Biogenic and Anthropogenic Emission Sources of this compound

Scientific inquiry has identified both biogenic and anthropogenic pathways for the release of this compound into the environment. While data on its specific emission rates are not extensively documented, its origins are linked to biological processes in certain plants and various industrial and combustion activities.

Biogenic Sources:

Research has confirmed the emission of this compound from at least one plant species. A study on the volatile components of the hardy kiwi or kiwi berry (Actinidia arguta) identified this compound as one of over 240 compounds released from its flowers and fruit. nih.gov This finding firmly establishes a biogenic origin for this compound, although the specific emission rates and the prevalence of its release from other plant species have not been widely studied. The volatile organic compounds (VOCs) from kiwiberries are generally dominated by esters, aldehydes, alcohols, and some monoterpenes. nih.gov

Anthropogenic Sources:

This compound is associated with several human-related activities, primarily as a constituent of fuels and a byproduct of combustion and industrial processes.

Fossil Fuels and Vehicle Emissions: As a hydrocarbon with a chemical structure falling within the C4-C12 range, this compound can be a component of gasoline. wikipedia.org Consequently, it is expected to be present in vehicle exhaust emissions resulting from the incomplete combustion of fuel. While comprehensive speciation profiles for vehicle emissions exist, specific emission factors for this compound are not commonly reported in major emissions inventories. epa.govepa.govca.govca.gov Studies of urban air have identified a wide range of hydrocarbons, including butenes and butadiene, that are primarily attributed to vehicle exhaust and gasoline vapor. nih.gov

Industrial Processes: The chemical industry is a potential source of this compound emissions. iges.or.jpeuropa.eu It can be formed as a byproduct in various chemical manufacturing processes. The pyrolysis of plastics, a method for recycling plastic waste, involves the thermal degradation of polymers and results in the release of a complex mixture of volatile organic compounds, which may include this compound. researchgate.netcanada.caresearchgate.netmmscience.euyoutube.com

Tire Wear Particles: Tire and road wear particles (TRWPs) are a recognized source of a complex mixture of organic compounds in the environment. tireparticles.infonih.govnsf.govufz.desetac.orgsquarespace.com While specific analysis for this compound in TRWPs is not widely documented, the pyrolysis of tire materials, which simulates the high temperatures generated during braking and road friction, is known to produce a variety of volatile hydrocarbons.

The following table provides a summary of the known and potential sources of this compound.

Emission Source CategorySpecific SourceCertainty of Emission
Biogenic Actinidia arguta (Kiwi Berry) Flowers and FruitConfirmed
Anthropogenic Gasoline and Vehicle ExhaustHighly Probable
Industrial Chemical ProcessesProbable
Pyrolysis of Plastic WasteProbable
Tire and Road Wear ParticlesPossible

Endogenous Production in Biological Systems

Currently, there is a significant lack of scientific literature documenting the endogenous production of this compound in biological systems such as animals or microorganisms. While the biogenic emission from the plant Actinidia arguta has been established, this is a process of release into the environment rather than a confirmed internal metabolic function within the plant's primary life cycle. nih.gov

The metabolic pathways that might lead to the synthesis of this compound in organisms have not been elucidated in published research. Therefore, its role, if any, in the internal biological processes of plants, animals, or microorganisms remains an area for future scientific investigation.

Advanced Toxicological and Safety Research on 2 Methyl 1,3 Pentadiene

In Vitro and In Vivo Systemic Toxicity Assessments

Systemic toxicity assessments for 2-Methyl-1,3-pentadiene (B74102) are primarily informed by data from its structural analogues and its classification under global chemical safety standards.

Acute Toxicity Investigations via Oral, Dermal, and Inhalation Routes

Direct, quantitative acute toxicity studies detailing LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not extensively available. However, hazard classifications provide significant insight into its acute effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies it as a substance that may be fatal if swallowed and enters the airways (Aspiration hazard, Category 1). nih.gov It is also classified as causing skin and serious eye irritation, and it may cause respiratory irritation. nih.govechemi.com It is described as a colorless liquid and an irritant. haz-map.com

To provide context, studies on the related compound 1,3-pentadiene (B166810) have shown a low order of acute toxicity via oral, dermal, and inhalation routes in animal models. oecd.org For instance, the inhalation LC50 for 1,3-pentadiene in rats (4-hour exposure) was found to be greater than 58.2 mg/L (20,917 ppm), and the oral LD50 was greater than 1 g/kg. oecd.org

Table 1: GHS Hazard Classifications for this compound

Hazard Class Hazard Statement
Flammable liquids H225: Highly flammable liquid and vapor
Aspiration hazard H304: May be fatal if swallowed and enters airways
Skin corrosion/irritation H315: Causes skin irritation
Serious eye damage/eye irritation H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure H335: May cause respiratory irritation

Data sourced from PubChem CID 14238 and ECHEMI Safety Data Sheet for (3E)-2-Methyl-1,3-pentadiene. nih.govechemi.com

Genotoxicity and Mutagenicity Studies (e.g., Ames, Micronucleus Assays)

Specific genotoxicity and mutagenicity studies for this compound are not readily found in the reviewed literature. In such cases, data from structural analogues is often used for initial assessment.

The analogue 1,3-pentadiene was reported as non-genotoxic in both in vitro assays (Ames test and mouse lymphoma mutation assay) and an in vivo micronucleus assay in rats and mice via the inhalation route. oecd.org In contrast, the closer structural analogue isoprene (B109036) (2-methyl-1,3-butadiene) is classified as "Suspected of causing genetic defects (Category 2)" and has shown evidence of genotoxicity in in vivo assays in mice. industrialchemicals.gov.au This suggests that the presence and position of the methyl group may influence genotoxic potential.

Table 2: Summary of Genotoxicity Data for Structural Analogues

Compound Assay Type System Result
1,3-Pentadiene Ames Test In vitro Negative
1,3-Pentadiene Mouse Lymphoma In vitro Negative
1,3-Pentadiene Micronucleus Assay In vivo (Rat, Mouse) Negative
Isoprene Multiple Assays In vivo (Mouse) Positive

Data sourced from OECD SIDS for 1,3-Pentadiene and NICNAS for Isoprene. oecd.orgindustrialchemicals.gov.au

Reproductive and Developmental Toxicity Evaluations

Dedicated reproductive and developmental toxicity evaluations for this compound have not been identified in the available scientific literature.

Research on structural analogues provides valuable predictive information. An oral screening study in rats for 1,3-pentadiene found no evidence of reproductive or developmental toxicity, with the No-Observed-Adverse-Effect Level (NOAEL) being 1000 mg/kg, the highest dose tested. oecd.org

However, studies on isoprene indicate a potential for such effects. industrialchemicals.gov.au In an inhalation study, isoprene exposure in pregnant mice resulted in developmental effects, including reduced fetal body weight at all tested doses. industrialchemicals.gov.au The developmental toxicity NOAEL in mice was determined to be less than 780 mg/m³. industrialchemicals.gov.au While no specific reproductive toxicity studies were available for isoprene, a 13-week repeated dose study noted reduced testicular weight in males and a longer estrous cycle in female mice at high exposure levels. industrialchemicals.gov.au These findings underscore the need for specific studies on this compound to clarify its profile.

Mechanistic Toxicology: Target Organ Effects and Cellular Responses

The irritant properties of this compound suggest that its primary target organs upon acute exposure are the sites of direct contact: the skin, eyes, and respiratory system. echemi.comhaz-map.com It has also been categorized as a potential neurotoxin, indicating the nervous system as another possible target. haz-map.com

Mechanistic insights can be further derived from repeated-dose toxicity studies on its analogue, isoprene. Following inhalation exposure in animal models, isoprene has been shown to affect a range of organ systems. industrialchemicals.gov.au Key target organs and effects include:

Respiratory System: Degeneration of the olfactory epithelium in the nasal cavity.

Hematological System: Changes in blood cell counts and parameters.

Hepatic System: Increased liver weight.

Reproductive Organs: Reduced testicular weight in males.

Immune System: Decreased weight of the thymus and spleen. industrialchemicals.gov.au

These effects were generally observed in repeated-dose studies, highlighting potential targets for toxicity following prolonged or significant exposure. The cellular responses underlying these effects likely involve local irritation and cytotoxicity at the point of contact and metabolic activation in systemic organs like the liver.

Risk Assessment Methodologies and Occupational Exposure Research

A formal risk assessment for this compound is hindered by the lack of specific toxicological and exposure data. Currently, no official occupational exposure limits (OELs), such as a Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), have been established for this compound by major regulatory bodies. nj.gov The New Jersey Department of Health notes this lack of established limits for the isomer 4-Methyl-1,3-pentadiene (B1595702), a situation that also applies to the 2-methyl isomer. nj.gov

In the absence of a specific OEL, risk assessment methodologies would rely on a combination of qualitative hazard information and data from analogues. The GHS classifications (flammability, aspiration hazard, irritation) would guide handling procedures and the selection of personal protective equipment (PPE). echemi.com

For context, OELs have been established for the analogue isoprene in various jurisdictions, with TWA values ranging from 8.5 to 100 mg/m³ (3 to 36 ppm). industrialchemicals.gov.au Workplace exposure assessments for related compounds, such as 1,3-pentadiene, have estimated exposures to be low (below 1 ppm as an 8-hour TWA) in closed systems where it is used as an intermediate. oecd.org Risk management for this compound in an occupational setting would involve implementing a hierarchy of controls, including engineering controls (e.g., enclosed operations, ventilation), administrative controls, and the use of PPE to minimize inhalation and dermal contact. nj.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1,3-pentadiene, and how are its isomers resolved?

  • Methodological Answer : this compound can be synthesized via catalytic polymerization or isomerization of precursor dienes. For example, isotactic polymers of this compound are synthesized using ternary catalytic systems like AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, which yield highly stereoregular 1,4-cis structures . Isomer separation (e.g., Z/E isomers) is achieved via fractional distillation or preparative gas-liquid chromatography (glpc), as demonstrated in oxymercuration studies of related dienes .

Q. How is the stereoregularity of poly(this compound) characterized experimentally?

  • Methodological Answer : Stereoregularity is determined using a combination of NMR (¹³C and ¹H in solution and solid-state), IR spectroscopy, and X-ray diffraction. For example, syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) synthesized with Fe(bipy)₂Cl₂−MAO catalyst was confirmed via ¹³C NMR chemical shifts (δ 115–125 ppm for olefinic carbons) and X-ray crystallography, which revealed orthorhombic unit cells (e.g., space group Pbca, a = 10.74 Å, b = 13.04 Å, c = 7.87 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-pentadiene
Reactant of Route 2
2-Methyl-1,3-pentadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.